![molecular formula C18H21FN4O3S B2766608 1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide CAS No. 1334373-09-9](/img/structure/B2766608.png)
1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (referred to as "compound X" for brevity) exhibits significant biological activity due to its unique structural features, including a piperidine core and oxadiazole moiety. This article delves into the biological activities associated with compound X, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
Compound X is characterized by:
- Piperidine Ring : Known for its diverse pharmacological activities, including analgesic and anti-inflammatory effects.
- Oxadiazole Moiety : Associated with antimicrobial and anticancer properties.
- Sulfanyl Group : Enhances the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to X have demonstrated varying degrees of antibacterial activity. For instance, studies on related piperidine derivatives showed:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
Compound X is posited to act as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Critical for neurotransmission; inhibition may lead to increased acetylcholine levels, beneficial in neurodegenerative conditions.
- Urease : Inhibition can help manage conditions like urinary tract infections by reducing urea hydrolysis .
Anticancer Potential
The oxadiazole component has been linked to anticancer properties. Preliminary studies suggest that similar compounds induce apoptosis in cancer cells through both extrinsic and intrinsic pathways . The specific interaction of compound X with cancer cell lines remains an area for future investigation.
Docking Studies
Molecular docking studies have elucidated the interaction profiles of compound X with various biological targets. These studies reveal:
- Binding affinities with key amino acids in target proteins.
- Potential competitive inhibition mechanisms against AChE and urease enzymes .
Bovine Serum Albumin (BSA) Binding
Binding studies with BSA suggest that compound X can effectively interact with plasma proteins, which may influence its pharmacokinetics and bioavailability . The binding affinity indicates potential therapeutic efficacy in vivo.
Study 1: Antimicrobial Efficacy
A study evaluating a series of piperidine derivatives found that the presence of a sulfamoyl group significantly enhanced antibacterial activity. Compound X was tested against a panel of bacterial strains, yielding promising results particularly against gram-negative bacteria .
Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibitors, compound X was assessed alongside known inhibitors. The results indicated that it exhibited comparable IC50 values against AChE and urease, suggesting it may be a viable candidate for further development in treating neurodegenerative diseases and managing urinary tract infections .
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)sulfanylacetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-12-21-16(26-22-12)10-20-18(25)13-6-8-23(9-7-13)17(24)11-27-15-4-2-14(19)3-5-15/h2-5,13H,6-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIDLBANBYJTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.